molecular formula C10H11NO B13187166 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one

Cat. No.: B13187166
M. Wt: 161.20 g/mol
InChI Key: RZXITJZFFTWVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is a bicyclic heterocyclic compound featuring a partially hydrogenated isoquinoline scaffold with a ketone group at position 8 and a methyl substituent at position 2. Its molecular formula is C₁₀H₁₁NO, and it is structurally related to other tetrahydroisoquinolinone derivatives, which are pivotal in medicinal chemistry due to their bioactivity and synthetic versatility.

Key spectral characterization methods for such compounds include ¹H-NMR, ¹³C-NMR, and LC-MS, which confirm structural integrity and purity .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-isoquinolin-8-one

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h5-6H,2-4H2,1H3

InChI Key

RZXITJZFFTWVDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)CCC2

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization Followed by Reduction

The classical approach involves cyclization of β-arylethylamides under dehydrating conditions (e.g., POCl3 or P2O5) to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines. This method is well-established but may require harsh conditions and can produce mixtures of stereoisomers.

Imine Cyclization Under Acid Catalysis

An alternative approach involves forming an imine intermediate from an arylethylamine and an aldehyde, followed by acid-catalyzed intramolecular cyclization to form acylated tetrahydroisoquinolines in good to high yields. This method allows better control over reaction conditions and often improves yields.

Specific Synthetic Route for 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one

Based on the literature, a representative synthetic sequence to obtain 3-methyl-5,6,7,8-tetrahydroisoquinolin-8-one involves the following steps:

Step 1: Preparation of Arylethylamine Intermediate

  • Starting from an appropriate substituted benzaldehyde, a nitroalkene intermediate is synthesized by reaction with nitromethane and ammonium acetate.
  • Reduction of the nitroalkene to the corresponding arylethylamine is achieved either by catalytic hydrogenation using Pd/C under elevated pressure or by chemical reduction with lithium aluminum hydride (LiAlH4).
  • Yields for this step vary: catalytic hydrogenation can give moderate yields (~53%), whereas LiAlH4 reduction typically yields around 61% (Scheme 1).

Step 2: Formation of Imine and Intramolecular Cyclization

  • The arylethylamine is reacted with an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under controlled pH and solvent conditions (e.g., ethanol, pH 6, molecular sieves) to form an imine intermediate.
  • Acid catalysis using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) promotes intramolecular cyclization, yielding an acylated tetrahydroisoquinoline intermediate.
  • Hydrolysis of this intermediate with aqueous sodium hydroxide affords the tetrahydroisoquinoline core in excellent yield (up to 97%) (Scheme 2).

Step 3: Functional Group Modifications

  • The tetrahydroisoquinoline can be further modified via alkylation, acylation, or oxidation reactions to introduce or transform substituents.
  • For example, alkylation with alkyl halides in the presence of triethylamine and potassium iodide in DMF at room temperature yields N-alkylated derivatives.
  • Careful control of reaction temperature is required to avoid undesired oxidation to isoquinoline aromatic analogues.
  • Acylation under classical conditions can yield chloroformate derivatives in acceptable yields (~79%).
  • Reduction of nitrile substituents to amines using LiAlH4 is also feasible, allowing further diversification (Scheme 3).

Optimization and Alternative Methods

  • Alternative cyclization methods utilizing phosphoric acid (H3PO4) in a Dean-Stark apparatus afford the tetrahydroisoquinoline in lower yields (~32%) but may be useful depending on substrate solubility and reaction scale.
  • Palladium-catalyzed N-arylation reactions enable the introduction of aryl substituents at the nitrogen atom, though yields may be affected by steric hindrance and require high temperatures (Scheme 3).
  • Molecular modeling and biological activity studies suggest that substitution on the isoquinoline ring and the nature of the fused ring system (e.g., 1,4-dioxane ring vs. dimethoxy substitution) influence both synthetic accessibility and biological properties.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitroalkene formation Nitromethane, ammonium acetate, 100 °C, 2 h 99 High yield nitroalkene intermediate
Reduction to arylethylamine Pd/C, H2 (6-8 atm), MeOH/EtOAc, 16 h 53 Moderate yield via catalytic hydrogenation
LiAlH4, THF, rt, 16 h 61 Better yield via chemical reduction
Imine formation & cyclization Aldehyde + amine, EtOH, pH 6, molecular sieves, TFA/TFAA 97 High yield cyclization to tetrahydroisoquinoline
Alkylation Alkyl halide, Et3N, KI, DMF, rt, 7 days Variable (32-84) Room temp favors yield, high temp causes oxidation
Acylation Classical conditions 79 Chloroformate derivative
N-Arylation PdCl2((o-tolyl)3P)2, BINAP, Cs2O3, toluene, reflux 26-33 Moderate yields, steric hindrance possible

Research Findings and Biological Relevance

  • The tetrahydroisoquinoline scaffold, including 3-methyl-5,6,7,8-tetrahydroisoquinolin-8-one derivatives, is a privileged structure in medicinal chemistry.
  • Synthesized compounds have demonstrated promising antitumor activity, including inhibition of KRas proteins implicated in various cancers.
  • Molecular docking studies reveal binding interactions with key protein residues, guiding further synthetic modifications to enhance biological activity.
  • The preparation methods described allow structural diversification necessary for biological screening and drug development.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications stem from its role as a building block in synthesizing complex organic molecules and its potential therapeutic applications.

Scientific Research Applications

Chemistry 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride serves as a fundamental building block in the synthesis of complex organic molecules. The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).

Biology This compound is investigated for potential neuroprotective effects and its role in neurodegenerative diseases.

Medicine 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is explored for potential therapeutic applications, including anticancer and antioxidant properties. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival.

Industry This compound is utilized in the production of pharmaceuticals and other fine chemicals. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation The compound can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide. Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.

Reduction It can be reduced to form decahydroisoquinoline derivatives. Catalytic hydrogenation is often employed for reduction reactions.

Substitution The compound can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives. Alkyl halides are typically used in substitution reactions to form N-alkylated derivatives.

Comparison with Similar Compounds

Structural and Substituent Variations

Halogenated Derivatives
  • 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one (C₉H₈BrNO, MW: 226.07): This brominated analog replaces the methyl group with a bromine atom at position 3. Such halogenated derivatives are often intermediates in cross-coupling reactions for drug discovery .
  • 3-Chloro-5,6,7,8-tetrahydroisoquinolin-8-one (C₉H₈ClNO, MW: 193.62): The chloro substituent at position 3 offers a balance between lipophilicity and polarity. Chlorinated analogs are valued for their stability and utility in medicinal chemistry, though they may exhibit different toxicity profiles compared to methyl-substituted counterparts .
Functional Group Modifications
  • 6,7-Dihydro-5H-isoquinolin-8-one (C₉H₉NO, MW: 147.17): This analog lacks the methyl group but retains the ketone functionality.
  • 3-Methylisoquinolin-8-ol (C₁₀H₉NO, MW: 159.19): Replacing the ketone with a hydroxyl group alters hydrogen-bonding capacity and acidity. This structural change may influence biological activity, such as binding affinity to enzymes or receptors .
Complex Polycyclic Analogs
  • 5,6,8,12b-Tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one (C₁₇H₁₃NO₃, MW: 279.29): A tetracyclic derivative with a methylenedioxy group, this compound exhibits increased structural rigidity and aromaticity.

Biological Activity

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one (also known as 3-Methyl-THIQ) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one

3-Methyl-THIQ is a tetrahydroisoquinoline derivative with a unique structure that contributes to its pharmacological properties. Its synthesis typically involves several chemical reactions leading to the formation of this complex organic molecule. The compound has been studied for various biological activities, including neuroprotection, anticancer effects, and interactions with neurotransmitter systems.

The biological activity of 3-Methyl-THIQ can be attributed to its interaction with several molecular targets:

  • Neuroprotective Effects : Research indicates that 3-Methyl-THIQ may protect neuronal cells from oxidative stress and apoptosis. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) production . The mechanism involves inhibiting key enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are vital for cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Methyl-THIQ:

Study Cell Line IC50 (μM) Mechanism
Study 1A2780 (ovarian carcinoma)5.4 - 17.2Induces mitochondrial membrane depolarization and ROS production
Study 2HT-29 (colorectal adenocarcinoma)<20Cytotoxic effects observed; mechanism involves apoptosis induction
Study 3Neuroblastoma cellsVariesNeuroprotective effects through modulation of neurotransmitter systems

Case Studies

  • Neuroprotection in Neurodegenerative Diseases : A study demonstrated that 3-Methyl-THIQ could cross the blood-brain barrier and exert protective effects against neurodegeneration by reducing oxidative stress markers in neuronal cultures.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving multiple cancer cell lines, 3-Methyl-THIQ showed significant cytotoxicity, particularly against ovarian and colorectal cancer cells. The results indicated that the compound's effectiveness varied based on stereochemistry, with specific enantiomers exhibiting enhanced activity .

Applications in Medicinal Chemistry

The unique structural features of 3-Methyl-THIQ make it a promising candidate for drug development:

  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions like Parkinson's disease and Alzheimer's disease.
  • Cancer Therapy : Given its cytotoxic properties, there is ongoing research into the use of 3-Methyl-THIQ derivatives as anticancer agents that can target specific pathways involved in tumor growth and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.